

Elucidation of the Structure of Mannose Triflate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mannose triflate*

Cat. No.: *B024346*

[Get Quote](#)

This guide provides a comprehensive overview of the structural elucidation of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose, commonly known as **mannose triflate**. This compound is a critical precursor in the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) for Positron Emission Tomography (PET) imaging.^{[1][2][3]} The following sections detail the experimental methodologies and data that have been instrumental in confirming its chemical structure.

Spectroscopic and Physical Data

The structural confirmation of **mannose triflate** relies on a combination of spectroscopic and physical data. The key quantitative data from various analytical techniques are summarized below for clarity and comparative analysis.

Table 1: Physicochemical Properties of Mannose Triflate

Property	Value	Reference
Molecular Formula	$C_{15}H_{19}F_3O_{12}S$	[4] [5]
Molecular Weight	480.36 g/mol	[4] [5]
Appearance	White or almost white crystalline powder	[1] [6]
Melting Point	117 - 122 °C	[6] [7]
Optical Rotation $[\alpha]^{20}D$	-12 to -16 °	[6]
CAS Number	92051-23-5	[4]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z	Reference
$[M + Na]^+$	503.0442	503.0440	[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Reference
3500	Absence of O-H stretch (indicating quantitative conversion)	[1]
1753, 1730	C=O (carbonyl) functionalities	[1]
1414, 1215	Triflate group	[1]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant	Assignment	Reference
^1H	CDCl_3	2.07, 2.10, 2.11, 2.17	s	Acetyl groups (4 x CH_3)	[7]
3.83 - 3.87	m	1H	[7]		
4.18 - 4.28	m	2H	[7]		
5.16	d	1H	[7]		
5.20 - 5.24	dd	1H	[7]		
5.27 - 5.32	t	1H	[7]		
5.93	d	1H	[7]		
^{13}C	CDCl_3	20.31, 20.35, 20.44, 20.57	Acetyl groups (4 x CH_3)		[7]
61.74, 64.79, 69.66, 73.60, 81.28, 89.16	Pyranose ring carbons	[7]			
118.50	CF_3	[7]			
167.90, 169.06, 169.75, 170.48	Carbonyl carbons (4 x C=O)	[7]			
^{19}F	CDCl_3	-73.97	s	CF_3	[1]

Experimental Protocols

The successful synthesis and characterization of **mannose triflate** are contingent upon precise experimental procedures. The following protocols are based on established methodologies.[\[1\]](#) [\[2\]](#)

Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose[1][2]

- Starting Material: 1,3,4,6-Tetra-O-acetyl- β -D-mannopyranose.
- Reagents: Trifluoromethanesulfonic anhydride (Tf_2O) and pyridine.
- Solvent: Anhydrous dichloromethane (CH_2Cl_2).
- Procedure:
 - Dissolve 1,3,4,6-Tetra-O-acetyl- β -D-mannopyranose in anhydrous dichloromethane under a dry argon atmosphere.
 - Add pyridine to the solution.
 - Cool the mixture to -15 °C.[7]
 - Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.
 - Allow the reaction to proceed for 6 hours, with the temperature slowly rising to room temperature.[1][2][7]
 - Quench the reaction by washing with a saturated sodium bicarbonate solution and then with distilled water.[7]
 - Dry the organic phase over anhydrous sodium sulfate and filter.[7]
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Recrystallize the crude product from absolute ethanol to yield pure **mannose triflate** as white needles.[1]

Characterization Methods

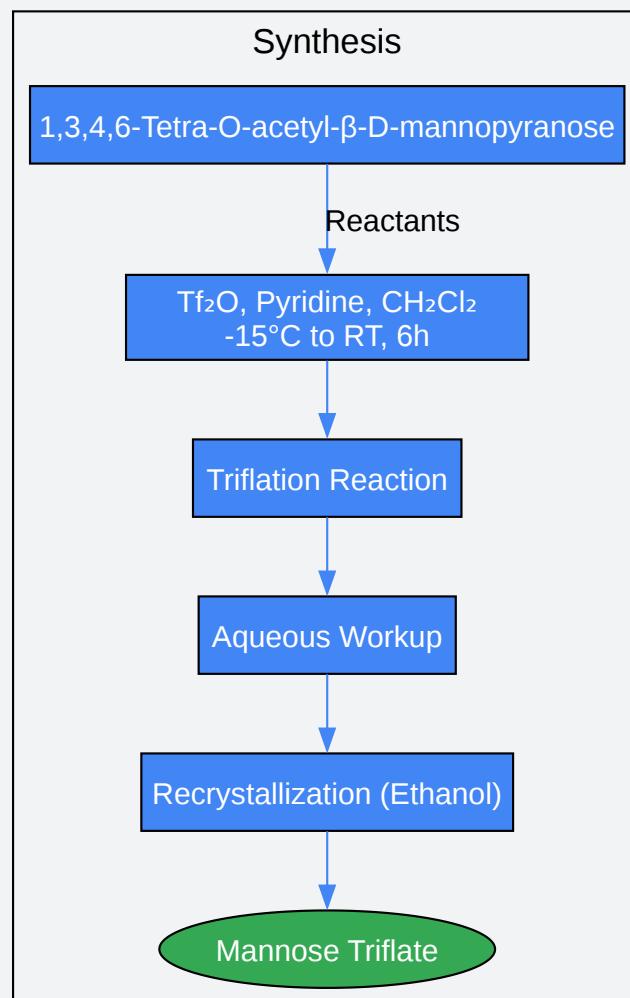
- Infrared (IR) Spectroscopy: The IR spectrum is recorded to confirm the presence of carbonyl and triflate functional groups and the absence of the hydroxyl group from the starting material.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR spectra are obtained to confirm the detailed molecular structure, including the stereochemistry of the pyranose ring and the presence and environment of the acetyl and triflate groups.[1][7]
- High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which provides strong evidence for its elemental composition.[1]
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and stereochemistry.[8][9]

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and structural elucidation of **mannose triflate**.

Synthesis and Characterization of Mannose Triflate



Structural Elucidation

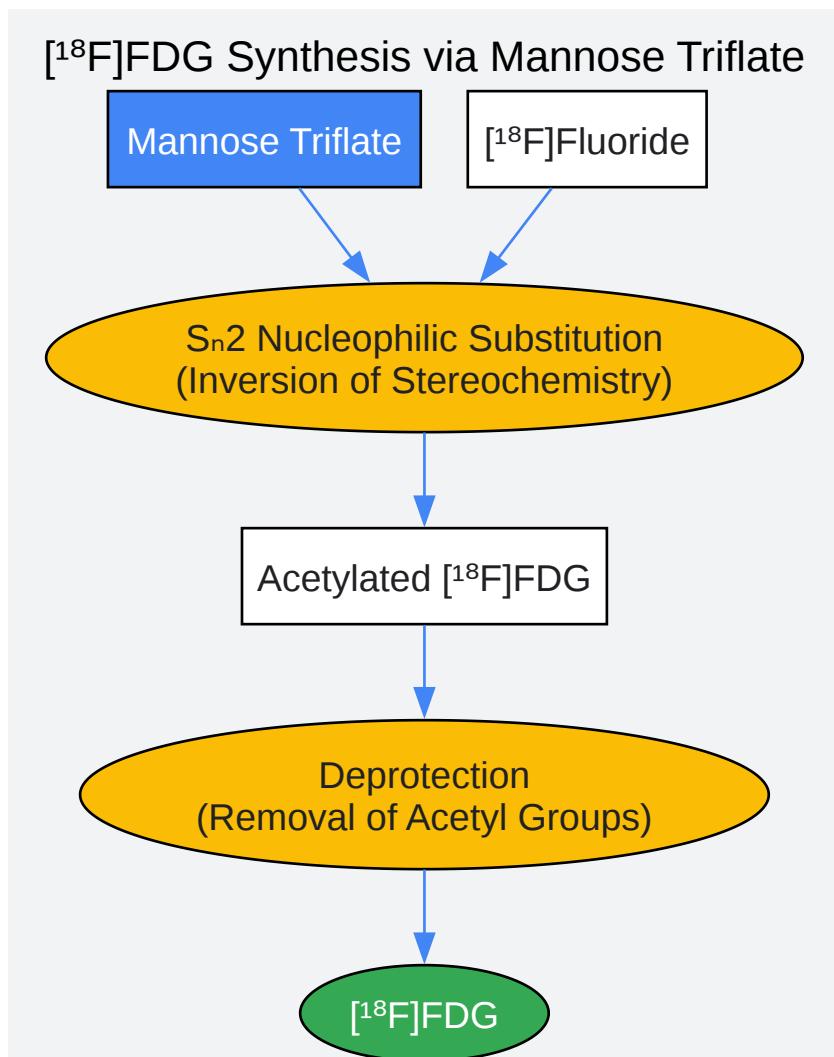
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural analysis of **mannose triflate**.

Role in $[^{18}\text{F}]$ FDG Synthesis

Mannose triflate is a crucial precursor for the synthesis of $[^{18}\text{F}]$ FDG, a widely used radiotracer in PET imaging for oncology, neurology, and cardiology.^{[3][10]} The triflate group at the C-2 position of the mannose ring is an excellent leaving group, facilitating a nucleophilic substitution ($\text{S}_{\text{n}}2$) reaction with $[^{18}\text{F}]$ fluoride.^[3] This reaction proceeds with inversion of stereochemistry at the C-2 position, converting the manno-configuration to the desired gluco-configuration of $[^{18}\text{F}]$ FDG.

The overall process involves the reaction of **mannose triflate** with $[^{18}\text{F}]$ fluoride, followed by deprotection of the acetyl groups to yield $[^{18}\text{F}]$ FDG.^[10] The efficiency and reliability of this synthesis are critical for the clinical availability of this important imaging agent.^[11]



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of [¹⁸F]FDG from **mannose triflate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose (Mannose Triflate) Precursor for the Production of [¹⁸F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose (Mannose Triflate) Precursor for the Production of [¹⁸F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | C15H19F3O12S | CID 11113597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN101659682A - Improved preparation method of mannose triflate intermediate - Google Patents [patents.google.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Modifications in the nitric acid oxidation of D-mannose: X-ray crystal structure of N,N'-dimethyl D-mannaramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation of the Structure of Mannose Triflate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024346#mannose-triflate-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com